3-(Cyanomethyl)pyridin-1-ium-1-olate
Overview
Description
3-(Cyanomethyl)pyridin-1-ium-1-olate is a chemical compound with the CAS Number: 6635-88-7 and Linear Formula: C7H6N2O . It is a solid substance with a molecular weight of 134.14 .
Molecular Structure Analysis
The IUPAC name for this compound is (1-oxido-3-pyridinyl)acetonitrile . The InChI Code is 1S/C7H6N2O/c8-4-3-7-2-1-5-9(10)6-7/h1-2,5-6H,3H2 .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a melting point range of 139 - 141 degrees Celsius . The compound should be stored under nitrogen .Scientific Research Applications
Ionic Liquids and Nitrile-functionalized Pyridinium Cations
Research has developed various ionic liquids incorporating hexachloridometalate(V) anions (Sb, Nb, and Ta) alongside nitrile-functionalized pyridinium cations, including compounds with structural relevance to 3-(Cyanomethyl)pyridin-1-ium-1-olate. These ionic liquids have been characterized through X-ray diffraction, demonstrating unique crystallization patterns and providing insights into their potential applications in catalysis, electrolytes, and materials science due to their distinctive ionic properties (Xie et al., 2013).
Catalysis and Organic Synthesis
A novel ionic liquid, 1-sulfopyridinium chloride, derived from a similar nitrile-functionalized pyridinium framework, has been synthesized and applied as an efficient catalyst in the tandem Knoevenagel–Michael reaction. This showcases the compound's utility in facilitating organic transformations, highlighting the potential of related nitrile-functionalized pyridinium salts in catalyzing a variety of chemical reactions (Moosavi-Zare et al., 2013).
Metal-Organic Frameworks and Coordination Chemistry
Compounds similar to 3-(Cyanomethyl)pyridin-1-ium-1-olate have been utilized in the synthesis of novel lanthanide clusters exhibiting magnetic and optical properties. This research indicates the potential of such compounds in developing advanced materials with dual physical properties, useful in areas such as data storage and optoelectronics (Alexandropoulos et al., 2011).
Dielectric Materials
Research into pyrrolidinium-based cyanides, which share structural features with 3-(Cyanomethyl)pyridin-1-ium-1-olate, has uncovered materials with unusual architecture and switchable dielectric properties triggered by an order–disorder process. These findings open up possibilities for the use of related compounds in the development of switchable dielectric materials, which are crucial for various electronic and optical applications (Trzebiatowska et al., 2020).
Environmental Applications
The degradation mechanism of pyridine in drinking water via dielectric barrier discharge (DBD) technology has been studied, suggesting that compounds related to 3-(Cyanomethyl)pyridin-1-ium-1-olate could be explored for environmental remediation, particularly in the treatment of nitrogen heterocyclic compounds in water. This highlights the broader environmental applications of such compounds in purifying water from industrial contaminants (Li et al., 2017).
Safety And Hazards
properties
IUPAC Name |
2-(1-oxidopyridin-1-ium-3-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c8-4-3-7-2-1-5-9(10)6-7/h1-2,5-6H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGPFILFOKYMAKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)[O-])CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40287772 | |
Record name | (1-Oxo-1lambda~5~-pyridin-3-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40287772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyanomethyl)pyridin-1-ium-1-olate | |
CAS RN |
6635-88-7 | |
Record name | 3-Pyridineacetonitrile, 1-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6635-88-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6635-88-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52455 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (1-Oxo-1lambda~5~-pyridin-3-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40287772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(cyanomethyl)pyridin-1-ium-1-olate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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